Methyl N-(2,4-dichlorophenyl)carbamate

Description

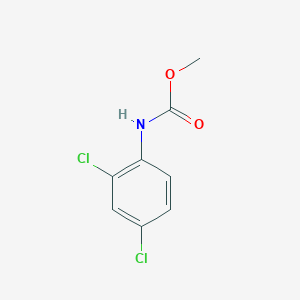

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-(2,4-dichlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPOJFBMUSCZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2621-67-2 | |

| Record name | METHYL N-(2,4-DICHLOROPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Profiles of N Arylcarbamates, with Specific Emphasis on Methyl N 2,4 Dichlorophenyl Carbamate As a Directing Group

Methyl N-(2,4-dichlorophenyl)carbamate as a Directed Metalation Group (DMG)

The carbamate (B1207046) functional group, especially in the form of an N,N-diethyl O-carbamate, is recognized as one of the most powerful directed metalation groups (DMGs) in the field of directed ortho metalation (DoM) chemistry. nih.govacs.org This capability allows for the regioselective functionalization of aromatic rings, a crucial process in the synthesis of polysubstituted aromatic compounds.

Directed ortho Metalation (DoM) Chemistry Involving N-Arylcarbamate Scaffolds

Directed ortho metalation (DoM) is a powerful strategy for the regioselective synthesis of substituted aromatic compounds. nih.govwikipedia.org The process involves the deprotonation of the aromatic ring at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. nih.govwikipedia.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a substituent specifically at the ortho position. nih.govwikipedia.org

The aryl O-carbamate group (ArOAm) is a highly effective DMG. nih.gov The general mechanism involves the coordination of the organolithium base to the heteroatom of the carbamate group. This coordination facilitates the deprotonation of the nearest ortho- C-H bond, leading to the formation of an ortho-lithiated species. nih.gov This intermediate is then trapped with an electrophile to yield the 1,2-disubstituted aromatic product. nih.gov The use of N,N-diethyl O-carbamates is particularly common and has been shown to be effective for a wide range of aryl and naphthyl systems, as well as for the synthesis of benzofuranones. unilag.edu.ng

A study on the DoM of O-phenyl N,N-diethylcarbamate using sBuLi/TMEDA in THF at -78°C, followed by quenching with various electrophiles, demonstrated the versatility of this methodology, affording a range of substituted products in good to excellent yields. acs.org

Below is a table summarizing the DoM of O-phenyl N,N-diethylcarbamate with various electrophiles:

| Electrophile | Product | Yield (%) |

| D₂O | 2-Deuterio-O-phenyl-N,N-diethylcarbamate | 95 |

| Me₃SiCl | 2-(Trimethylsilyl)-O-phenyl-N,N-diethylcarbamate | 92 |

| I₂ | 2-Iodo-O-phenyl-N,N-diethylcarbamate | 85 |

| (PhS)₂ | 2-(Phenylthio)-O-phenyl-N,N-diethylcarbamate | 90 |

| Ph₂CO | 2-(Diphenylhydroxymethyl)-O-phenyl-N,N-diethylcarbamate | 88 |

| PhCHO | 2-(Phenylhydroxymethyl)-O-phenyl-N,N-diethylcarbamate | 87 |

| This table is based on data presented in a comprehensive methodological investigation of the DoM reaction for O-phenyl N,N-diethylcarbamate. acs.org |

Comparison of N-Arylcarbamate DMGs with Other Oxygen-Based Directing Groups

The effectiveness of a DMG is determined by its ability to coordinate with the metalating agent and direct deprotonation to the ortho position without itself reacting with the strong base. nih.gov A hierarchy of directing ability has been established for various oxygen-based DMGs, with the O-carbamate group, particularly OCONEt₂, demonstrating superior directing power. nih.gov

A comparative study highlighted the relative efficacy of several O-based DMGs. The O-carbamate group was found to be more effective than other groups such as methoxymethyl ether (OMOM), which is acid-sensitive. nih.govunilag.edu.ng This makes the O-carbamate a preferred choice for constructing substituted aromatics, especially when Lewis acid stability is a requirement. nih.gov

The following table provides a comparison of the directing power of various O-based DMGs:

| Directing Group | Relative Directing Power |

| -OCONEt₂ | Strongest |

| -OMOM | Strong |

| -OCH₂Ot-Bu | Moderate |

| -OMe | Moderate |

| -O-Alkyl | Weak |

| This table is based on inter- and intramolecular competition studies. nih.gov |

Anionic ortho-Fries (AoF) Rearrangement in N-Arylcarbamate Systems

The anionic ortho-Fries (AoF) rearrangement is a powerful transformation of aryl O-carbamates that yields ortho-hydroxyaryl amides. organic-chemistry.orgresearchgate.net This reaction involves a 1,3-acyl migration from the oxygen atom to the ortho-carbon of the aromatic ring, initiated by ortho-lithiation. organic-chemistry.orgrsc.org The AoF rearrangement provides a convenient route to ortho-functionalized phenols, which are valuable synthetic intermediates. researchgate.netrsc.org

The reaction is typically carried out by treating the aryl O-carbamate with a strong base like LDA or s-BuLi at low temperatures. unilag.edu.ngorganic-chemistry.org The stability of the intermediate ortho-lithiated species is crucial; for instance, the lithiated species of O-phenyl N,N-diethylcarbamate is relatively stable at -78°C, while that of O-phenyl N,N-dimethylcarbamate undergoes rearrangement even at -95°C. unilag.edu.ng This rearrangement is also referred to as the Snieckus rearrangement. organic-chemistry.orguwindsor.ca

Mechanistic studies have shown that the AoF rearrangement proceeds through an intramolecular pathway, allowing for high regioselectivity. researchgate.netrsc.org The rate of the rearrangement can be influenced by the steric demands of the carbamoyl (B1232498) group and substituents on the aromatic ring. nih.gov

Directed Remote Metalation (DreM) Strategies Utilizating N-Arylcarbamates

While DoM typically directs functionalization to the ortho position, directed remote metalation (DreM) allows for the selective functionalization of more distant positions on the aromatic ring. nih.govnih.gov The regioselectivity of these reactions is influenced by factors beyond the simple complex-induced proximity effect (CIPE) that governs DoM. nih.gov

N-Arylcarbamates can participate in DreM strategies. For example, an aryl O-carbamate with bulky triethylsilyl groups at both ortho positions can be regioselectively lithiated at the para position using n-BuLi/PMDTA. nih.govacs.org This demonstrates the ability to overcome the strong ortho-directing nature of the carbamate group through steric hindrance.

Iterative DoM Sequences and Halogen Dance (HalD) Reactions Involving Aryl Carbamates

The robust nature of the aryl O-carbamate as a DMG allows for its use in iterative DoM sequences, enabling the synthesis of highly substituted aromatic compounds. nih.gov After an initial DoM and functionalization, a second DoM can be performed to introduce another substituent at a different ortho position, if available.

Furthermore, N-arylcarbamates can participate in halogen dance (HalD) reactions. nih.gov This reaction involves the base-induced migration of a halogen atom around the aromatic ring, often in conjunction with a DoM process. This allows for the synthesis of regioisomers that are not directly accessible through standard DoM protocols.

Cross-Coupling Strategies of N-Arylcarbamates and Their Organometallic Intermediates

Aryl O-carbamates and their organometallic derivatives are valuable partners in cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

An important development is the nickel-catalyzed Suzuki-Miyaura cross-coupling of aryl O-carbamates. nih.gov This methodology allows for the coupling of aryl O-carbamates with boronic acids, providing a route to biaryl compounds. nih.gov A key advantage is that this transformation is orthogonal to traditional palladium-catalyzed cross-coupling reactions, enabling sequential functionalization without the need for protecting and deprotecting the phenolic oxygen. nih.gov

Furthermore, palladium-catalyzed methods have been developed for the synthesis of N-aryl carbamates through the cross-coupling of aryl halides (chlorides and triflates) with sodium cyanate (B1221674) in the presence of an alcohol. nih.govmit.edumit.edumit.edu This provides direct access to a wide range of carbamate products. nih.govmit.edumit.edumit.edu Nickel catalysis has also been successfully employed for the amination of aryl carbamates. rsc.org

The organometallic intermediates generated from the DoM of N-arylcarbamates can also be used in cross-coupling reactions. For instance, the ortho-lithiated species can be transmetalated to other metals like zinc or boron, which can then participate in various palladium- or nickel-catalyzed cross-coupling reactions.

Advanced Synthetic Applications of N Arylcarbamates in Complex Molecular Architectures

Utility of Methyl N-(2,4-dichlorophenyl)carbamate for Regioselective Functionalization of Aromatic Systems

The carbamate (B1207046) functionality in this compound serves as a powerful directed metalation group (DMG), enabling the regioselective functionalization of the dichlorinated aromatic ring. The primary mechanism for this is directed ortho-metalation (DoM), a process where deprotonation occurs specifically at the position ortho to the carbamate group.

The DoM of N-arylcarbamates is typically achieved using strong organolithium bases, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The lithium coordinates to the carbonyl oxygen and the nitrogen atom of the carbamate, directing the deprotonation to the adjacent C-3 position of the phenyl ring. This generates a highly reactive aryllithium intermediate which can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol.

The 2,4-dichloro substitution pattern on the aromatic ring of this compound introduces significant electronic and steric influences. The electron-withdrawing nature of the chlorine atoms acidifies the aromatic protons, potentially facilitating the metalation process. However, the chlorine atom at the C-2 position can also exert a steric hindrance effect. Despite this, the directing power of the carbamate group generally overcomes these factors to favor metalation at the C-3 position.

Table 1: Regioselective Functionalization of this compound via Directed ortho-Metalation

| Electrophile | Reagent(s) | Product |

| Alkyl Halide (R-X) | 1. s-BuLi, TMEDA, THF, -78 °C; 2. R-X | 3-Alkyl-N-(2,4-dichlorophenyl)carbamate |

| Aldehyde (RCHO) | 1. s-BuLi, TMEDA, THF, -78 °C; 2. RCHO | 3-(Hydroxyalkyl)-N-(2,4-dichlorophenyl)carbamate |

| Ketone (R₂CO) | 1. s-BuLi, TMEDA, THF, -78 °C; 2. R₂CO | 3-(Hydroxyalkyl)-N-(2,4-dichlorophenyl)carbamate |

| Iodine | 1. s-BuLi, TMEDA, THF, -78 °C; 2. I₂ | 3-Iodo-N-(2,4-dichlorophenyl)carbamate |

| Boronic Ester | 1. s-BuLi, TMEDA, THF, -78 °C; 2. B(OR)₃ | 3-Boryl-N-(2,4-dichlorophenyl)carbamate |

This table represents a general scheme based on established DoM chemistry of N-arylcarbamates. Specific yields and reaction conditions for this compound would require dedicated experimental investigation.

Application in the Construction of Substituted Phenol (B47542) Derivatives and Other Aromatic Compounds

One of the most valuable applications of this compound is its use as a protected form of 2,4-dichlorophenol (B122985), which can be unveiled after the regioselective functionalization of the aromatic ring. The carbamate group can be readily cleaved under basic or acidic conditions to reveal the corresponding phenol.

This "functionalization-followed-by-deprotection" strategy allows for the synthesis of a variety of substituted 2,4-dichlorophenol derivatives that would be difficult to access through direct electrophilic aromatic substitution on the parent phenol due to the ortho, para-directing nature of the hydroxyl group.

For instance, following the DoM at the C-3 position and reaction with an electrophile, the resulting 3-substituted this compound can be hydrolyzed. Basic hydrolysis, often with a strong base like potassium hydroxide (B78521) in methanol (B129727) or water, is a common method for this transformation. This approach provides a facile route to 3-substituted-2,4-dichlorophenols.

Furthermore, the aryllithium intermediate generated from the DoM of this compound can participate in various cross-coupling reactions, such as Suzuki or Negishi couplings, after transmetalation to the corresponding boronic acid/ester or organozinc species. This opens up pathways to biaryl compounds and other complex aromatic structures.

Synthesis of Bioactive and Polycyclic Aromatic Compounds via N-Arylcarbamate-Mediated Pathways

The structural motifs derived from this compound are found in various compounds of medicinal and materials interest. The ability to introduce substituents at specific positions on the dichlorinated phenyl ring is crucial for tuning the biological activity and physical properties of target molecules.

While direct examples of the synthesis of specific bioactive compounds starting from this compound are not extensively documented in publicly available research, the methodologies described above are applicable to the construction of precursors for such molecules. For example, the introduction of pharmacophoric groups at the C-3 position could lead to novel derivatives of known drugs or new chemical entities for screening.

The synthesis of polycyclic aromatic compounds can also be envisaged using this carbamate. Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can provide access to fused ring systems. For instance, a 3-substituted derivative containing a suitable tether and a reactive group could undergo intramolecular Heck reactions or other cyclization strategies to form new rings.

Strategies for Stereochemical Control in N-Arylcarbamate Transformations

Achieving stereochemical control in reactions involving N-arylcarbamates is a significant challenge and an area of active research. In the context of this compound, stereocontrol becomes relevant when chiral centers are introduced during the functionalization steps.

One established strategy for achieving stereoselectivity in DoM reactions is the use of a chiral base or a chiral ligand. The use of a chiral lithium amide base, for instance, can induce asymmetry in the deprotonation step, leading to an enantioenriched aryllithium intermediate. Subsequent reaction with a prochiral electrophile can then result in the formation of a product with high enantiomeric excess.

Alternatively, if the electrophile itself is chiral, diastereoselective reactions can be achieved. The stereochemical outcome will be influenced by the steric and electronic interactions between the chiral electrophile and the aryllithium intermediate derived from this compound.

Another approach involves the use of a chiral auxiliary attached to the carbamate nitrogen. However, this is not directly applicable to this compound as the nitrogen is already substituted with a methyl group. For related N-H carbamates, this strategy has proven effective.

Environmental Fate and Abiotic/biotic Degradation Pathways of Aryl Carbamates, Including Considerations for Methyl N 2,4 Dichlorophenyl Carbamate

Photodegradation Mechanisms and Products of Aryl Carbamates

Photodegradation, or photolysis, is a significant abiotic process that contributes to the breakdown of aryl carbamates in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. nih.gov The process can occur through direct absorption of light or indirectly through reactions with photochemically generated species.

Research on aromatic carbamates demonstrates that direct photodegradation is initiated when the molecule absorbs light, leading to an excited state. nih.gov This excitation can result in the cleavage of the C–O bond in the ester group, generating phenoxyl radicals and radical cations. nih.gov These highly reactive intermediates can then undergo further reactions, such as abstracting hydrogen atoms from surrounding solvent molecules, to form more stable products. nih.gov The efficiency of this process can be influenced by the medium, with different quantum yields observed in aqueous solutions versus non-aqueous environments like methanol (B129727) or n-hexane, which can mimic hydrophobic surfaces such as plant leaves. nih.gov

For some aryl carbamates, the degradation pathway involves a Photo-Fries rearrangement, which can lead to the formation of aminophenones and phenols. The specific products formed depend on the structure of the carbamate (B1207046) and the conditions of the photolysis.

Table 1: Key Mechanisms in Aryl Carbamate Photodegradation

| Mechanism | Description | Key Intermediates | Influencing Factors |

|---|---|---|---|

| Direct Photolysis | The carbamate molecule directly absorbs UV radiation, leading to an excited state and subsequent bond cleavage. | Singlet excited states (S), Triplet excited states (T), Radical cations (S•+), Phenoxyl radicals (S-O•) | Wavelength of light, solvent medium (aqueous vs. non-aqueous) |

| Indirect Photolysis | Degradation is initiated by reactive species (e.g., hydroxyl radicals) generated in the environment by sunlight. | Hydroxyl radicals (•OH) | Presence of photosensitizers (e.g., humic acids, nitrates) |

| Photo-Fries Rearrangement | A light-induced rearrangement of the aryl-ester group, typically leading to ortho- and para-substituted products. | Acyl- and phenoxy-radical pairs | Solvent polarity, chemical structure |

This table summarizes general photodegradation mechanisms for aryl carbamates based on available literature. nih.gov

Microbial Degradation Processes in Environmental Compartments

Microbial degradation is a primary pathway for the breakdown of aryl carbamates in soil and water. nih.govnih.gov A diverse range of bacteria and fungi have evolved enzymatic systems capable of utilizing these compounds as sources of carbon and nitrogen. frontiersin.orgnih.gov

The initial and most critical step in the microbial degradation of most aryl carbamates is the hydrolysis of the carbamate linkage (either an ester or amide bond). frontiersin.orgplos.org This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. nih.govbohrium.com This cleavage breaks the molecule into an alcohol (a phenol (B47542) in the case of aryl carbamates) and carbamic acid, which is unstable and subsequently decomposes into an amine and carbon dioxide. researchgate.net For Methyl N-(2,4-dichlorophenyl)carbamate, this initial hydrolysis would be expected to yield 2,4-dichloroaniline (B164938) and methylcarbamic acid, which would then break down into methylamine (B109427) and CO2.

Following the initial hydrolysis, the resulting aromatic ring (e.g., 2,4-dichloroaniline) is further degraded. Bacteria typically employ oxygenases to hydroxylate the aromatic nucleus, making it more susceptible to ring cleavage. nih.gov These reactions convert the initial aromatic products into catechols or other dihydroxy intermediates, which are then funneled into central metabolic pathways. frontiersin.org

Studies on the closely related compound Swep (methyl N-(3,4-dichlorophenyl)carbamate) have shown that its degradation in soil leads to the formation of 3,4-dichloroaniline. nih.gov This supports the general hydrolytic pathway for N-phenyl carbamates.

Table 2: Microbial Enzymes Involved in Aryl Carbamate Degradation

| Enzyme Class | Function | Substrate Moiety | Example Products |

|---|---|---|---|

| Carbamate Hydrolase / Carboxylesterase | Catalyzes the hydrolysis of the ester linkage. bohrium.com | Carbamate ester bond | Aryl alcohol/phenol, carbamic acid |

| Amidase | Catalyzes the hydrolysis of the amide linkage in some carbamates. | Carbamate amide bond | Amine, alcohol/phenol, CO2 |

| Monooxygenase / Dioxygenase | Incorporates oxygen atoms into the aromatic ring, facilitating ring cleavage. nih.gov | Aromatic ring | Catechols, dihydroxy intermediates |

This table outlines the major classes of enzymes involved in the microbial breakdown of aryl carbamates. nih.govbohrium.com

Chemical Hydrolysis and Other Abiotic Degradation Pathways

Apart from photodegradation, aryl carbamates can undergo chemical hydrolysis, a process highly dependent on the pH of the surrounding medium. frontiersin.org Alkaline hydrolysis is particularly significant for many carbamates. frontiersin.orgrsc.org

The mechanism of hydrolysis can vary based on the carbamate's structure. For N-phenyl carbamates that have a proton on the nitrogen atom, such as this compound, a base-catalyzed elimination-addition (E1cB) mechanism is common. rsc.orgresearchgate.net In this pathway, a hydroxide (B78521) ion removes the acidic proton from the nitrogen, forming a carbamate anion. This anion then expels the aryloxy group (e.g., 2,4-dichlorophenoxide) in the rate-determining step, generating a highly reactive isocyanate intermediate. rsc.orgresearchgate.net The isocyanate then rapidly reacts with water to form an unstable carbamic acid, which decomposes to the corresponding amine (e.g., 2,4-dichloroaniline) and carbon dioxide.

For tertiary carbamates, which lack a proton on the nitrogen, hydrolysis proceeds through a different mechanism, typically a bimolecular acyl-oxygen cleavage (BAC2) involving direct nucleophilic attack by a hydroxide ion on the carbonyl carbon. researchgate.netrsc.org The rate of hydrolysis is significantly influenced by substituents on the aromatic ring; electron-withdrawing groups generally increase the rate of hydrolysis by making the aryloxy group a better leaving group. rsc.orgrsc.org

While some carbamates are susceptible to hydrolysis, others, like Swep (methyl N-(3,4-dichlorophenyl)carbamate), are reported to be more resistant under typical environmental conditions. nih.gov

Analysis of Environmental Transformation Products and Byproducts

Identifying the transformation products of aryl carbamates is essential for understanding their complete environmental impact. This requires sophisticated analytical techniques capable of separating and identifying trace levels of these byproducts in complex matrices like soil and water. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of carbamates and their degradation products. frontiersin.orgnih.gov Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and structural elucidation. nih.govnih.gov The use of high-resolution mass spectrometry (HRMS), such as Orbitrap-MS, allows for the determination of accurate molecular formulas, which is crucial for identifying unknown metabolites. nih.gov

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is also frequently employed, particularly for more volatile or derivatized analytes. nih.gov This method is effective for identifying degradation products like the substituted phenols and anilines that result from carbamate hydrolysis. nih.gov For instance, GC-MS would be a suitable method for detecting 2,4-dichloroaniline, a potential degradation product of this compound.

To enhance detection limits, sample preparation and pre-concentration steps are often necessary. Techniques like solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME) are used to isolate and concentrate target analytes from environmental samples before instrumental analysis. nih.govresearchgate.net

Table 3: Analytical Techniques for Carbamate Transformation Products

| Technique | Application | Information Provided |

|---|---|---|

| HPLC-UV | Separation and quantification of known polar to semi-polar analytes. nih.gov | Retention time, quantitative data. |

| LC-MS/MS | Identification and quantification of known and unknown metabolites in complex mixtures. nih.gov | Retention time, molecular weight, structural fragments. |

| GC-MS | Identification and quantification of volatile or derivatized analytes. nih.gov | Retention time, mass spectrum for library matching. |

| NMR | Definitive structural elucidation of isolated transformation products. nih.gov | Detailed molecular structure. |

This table summarizes common analytical methods used to study the environmental byproducts of aryl carbamates. nih.govnih.govnih.govnih.gov

Emerging Research Directions and Future Perspectives in N Arylcarbamate Chemistry

Development of Novel Catalytic Systems for Enhanced Carbamate (B1207046) Synthesis and Derivatization

The synthesis of N-arylcarbamates is undergoing a significant transformation, moving away from traditional methods that often require harsh conditions or toxic reagents like phosgene (B1210022). mdpi.com The focus of modern research is on the development of sophisticated catalytic systems that offer greater efficiency, selectivity, and sustainability.

Palladium-based catalysts have proven highly effective. One notable system employs metallic palladium and an iodide co-catalyst for the oxidative alkoxycarbonylation of amines, providing a direct route to carbamates. sci-hub.se Another advanced palladium-catalyzed method involves the cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674), using alcohols as nucleophilic trapping agents, which efficiently yields a broad range of aryl carbamates. mit.edu

Nickel catalysis is also emerging as a powerful tool. Researchers have developed nickel-catalyzed methods for the amination of aryl carbamates, expanding the possibilities for derivatization. rsc.org Furthermore, a novel nickel-catalyzed decarboxylation reaction can convert aryl carbamates into aromatic amines, with carbon dioxide as the sole byproduct, representing a significant advance in green chemistry. acs.org

Beyond precious metals, other catalytic systems are showing promise:

Zinc-based Systems: Heterogeneous catalysts, such as polymer-bound zinc(II) complexes and graphene oxide-based zinc composites, are being used for carbon dioxide fixation into carbamates under mild conditions. acs.org

Organocatalysis: Metal-free approaches, such as the use of triazabicyclodecene (TBD), facilitate the chemo- and site-selective formation of N-arylcarbamates from aromatic amines and cyclic organic carbonates under ambient conditions. nih.gov

Other Metals: Catalysts based on tin, indium, copper, and zirconium have been successfully employed for transcarbamoylation and other coupling reactions to produce carbamates from diverse starting materials. organic-chemistry.orgorganic-chemistry.orgnih.gov

These catalytic advancements are pivotal for producing N-arylcarbamates more efficiently and sustainably, opening new avenues for creating complex and functionally diverse molecules.

Exploration of Underexplored Aryl Carbamate Derivatives (e.g., S- and Se-Carbamates)

While oxygen-containing carbamates (O-carbamates) are well-studied, research is expanding to include their heavier chalcogen analogues: thiocarbamates (S-carbamates) and selenocarbamates (Se-carbamates). These derivatives offer different electronic properties and reactivity, making them attractive targets for materials science and medicinal chemistry.

The synthesis of S-thiocarbamates has been successfully integrated into modern catalytic methods. For instance, palladium-catalyzed cross-coupling reactions can be adapted to use thiols instead of alcohols, providing direct access to S-thiocarbamates. mit.edu An alternative green chemistry approach involves a one-pot reaction of carbonylimidazolide with a nucleophile in water, which can produce thiocarbamates efficiently. organic-chemistry.org

The exploration of Se-selenocarbamates is less developed but holds significant potential. Early methods for carbamate synthesis utilized selenium and bases in oxidative alkoxycarbonylation reactions, suggesting a foundational chemistry from which dedicated Se-carbamate synthesis could be further explored. sci-hub.se The unique properties of selenium could impart novel biological activities or material characteristics to these carbamate analogues.

Integration of N-Arylcarbamate Chemistry with Flow Synthesis and Automated Platforms

The integration of carbamate synthesis with modern production technologies like continuous flow chemistry and automated platforms is a key area of future growth. Flow synthesis offers significant advantages over traditional batch reactions, including enhanced safety, improved reaction control, faster optimization, and easier scalability.

Researchers have successfully developed a continuous flow methodology for synthesizing carbamates directly from amines, alkyl halides, and carbon dioxide (CO2) in the presence of the base DBU. acs.org This catalyst-free approach dramatically reduces reaction times from hours or days to mere minutes. acs.org Flow chemistry is particularly advantageous for handling unstable or hazardous intermediates, such as aryldiazonium salts, which can be generated and consumed in situ, thereby minimizing risks while enabling efficient and scalable production. organic-chemistry.org The principles of flow synthesis are also being applied to photoredox catalysis for C-N bond formation, a core transformation in the synthesis of many nitrogen-containing compounds, including carbamate precursors. rsc.org

Beyond synthesis, automated platforms and generative chemistry are set to redefine the design of novel carbamate derivatives. youtube.com Artificial intelligence and machine learning algorithms can explore vast chemical spaces to identify new molecular structures with desired properties, accelerating the discovery of new fungicides, pharmaceuticals, and materials based on the N-arylcarbamate scaffold. mdpi.comyoutube.com

Interdisciplinary Research Opportunities in Fundamental Carbamate Science

The unique structural and chemical properties of N-arylcarbamates make them valuable in a wide range of scientific disciplines, creating numerous opportunities for interdisciplinary research.

Medicinal Chemistry and Drug Discovery: The carbamate group is a stable and effective peptide bond isostere, making it a cornerstone of modern drug design. nih.gov N-arylcarbamates are being actively investigated as potent inhibitors of enzymes like butyrylcholinesterase (BuChE) for the potential treatment of neurodegenerative diseases such as Alzheimer's. nih.gov Novel carbamate-linked amino acid conjugates are also being developed as dual-targeting ligands with potent antitumor activity. acs.org

Agrochemicals: Carbamates are a well-established class of compounds in the agricultural sector. wikipedia.org Ongoing research focuses on developing new N-arylcarbamate derivatives as "green" fungicides, which exhibit high efficacy against plant pathogens while being readily degradable in the environment. mdpi.comnih.gov

Materials Science and Polymer Chemistry: In the polymer industry, carbamates are fundamental precursors to polyurethanes. mit.edu In the textile industry, specific methyl carbamate derivatives are used to create durable-press finishes for fabrics that are flame-retardant and resistant to creasing. wikipedia.org

Organic Synthesis: Carbamates frequently serve as robust protecting groups for amines in complex multi-step organic syntheses, valued for their stability and selective removal. researchgate.netnih.gov

Physical Organic Chemistry: Fundamental studies into the reaction mechanisms of carbamates, such as the kinetics of their decarboxylation, continue to provide deeper insights into their reactivity and the nature of transient intermediates like zwitterionic carbamic acid species. nih.gov

The continued exploration of these interdisciplinary avenues will undoubtedly uncover new applications and deepen our fundamental understanding of N-arylcarbamate chemistry.

Q & A

Q. What are the established synthetic routes for Methyl N-(2,4-dichlorophenyl)carbamate?

The compound can be synthesized via acylation of intermediates with methyl carbamate. For example, reacting 4-(3,4-dichlorophenyl)-4-phenylbutyric acid (I) with oxalyl chloride ((COCl)₂) in dichloromethane generates the acyl chloride intermediate (II), which is then condensed with methyl carbamate (III) in hot toluene to yield the target carbamate derivative . Similar methodologies involving alkylation or condensation with carbamate precursors under controlled temperatures (70–80°C) and solvent systems (e.g., dimethylformamide with potassium carbonate) are also effective .

Q. How is this compound characterized structurally?

Single-crystal X-ray diffraction is a primary method for structural elucidation. For example, the dihedral angle between the chlorophenyl ring and the carbamate side chain in Methyl N-(4-chlorophenyl)carbamate (a structural analog) was determined to be 8.79°, with intermolecular N–H⋯O hydrogen bonds forming C(4) chains in the crystal lattice . Complementary techniques include NMR for functional group analysis, HPLC for purity assessment, and mass spectrometry for molecular weight confirmation.

Q. What in vivo models are used to evaluate its pharmacological activity?

The pentylenetetrazole (PTZ)-induced seizure model in mice is a standard protocol. Compounds are administered intraperitoneally, and outcomes such as seizure latency, mortality rates, and neuroprotection are measured. For example, structural analogs like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide showed complete protection against PTZ-induced seizures, outperforming reference drugs like sodium valproate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?

Systematic alkylation or benzyl substitution at specific positions can modulate activity. For instance, introducing substituents (e.g., Cl, F, NO₂, OMe) on the benzyl ring of N-[(2,4-dichlorophenyl)methyl] derivatives revealed that electron-withdrawing groups (e.g., 4-NO₂) enhance anticonvulsant activity, while bulky substituents (e.g., 2-CN) reduce efficacy . Docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like GABA receptors, guiding rational modifications .

Q. How can contradictions between computational predictions and experimental activity data be resolved?

In cases where docking predicts weak binding (e.g., lower affinity for GABA receptors compared to diazepam) but in vivo assays show partial efficacy, additional factors like metabolic stability, blood-brain barrier permeability, or off-target effects must be investigated. For example, this compound derivatives may act via non-GABA pathways, necessitating proteomic or transcriptomic profiling .

Q. What strategies optimize synthesis yield and purity for scale-up?

Reaction conditions such as solvent polarity (toluene vs. DMF), temperature (70–80°C), and catalyst loading (excess K₂CO₃) critically influence yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol can achieve >95% purity. Monitoring by TLC or in-line HPLC ensures reaction completion .

Q. How do crystallography data inform stability and reactivity?

Hydrogen-bonding networks (e.g., N–H⋯O interactions) observed in X-ray structures correlate with thermal stability and solubility. For Methyl N-(4-chlorophenyl)carbamate, the C(4) chain motif suggests potential for co-crystallization with coformers to enhance bioavailability . Conformational flexibility (dihedral angles <10°) may also influence binding to rigid enzyme active sites.

Q. What computational methods validate molecular docking predictions?

AutoDock Vina, with its improved scoring function and multithreading capabilities, is used to predict binding modes. Validation involves comparing docking poses with crystallographic ligand-receptor complexes (e.g., GABAₐ receptor PDB: 6HUP). Discrepancies between predicted ΔG values and experimental IC₅₀ data may require molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.